molecular formula C16H18ClNO4S B7627753 2-chloro-N-(2,5-diethoxyphenyl)benzenesulfonamide

2-chloro-N-(2,5-diethoxyphenyl)benzenesulfonamide

Cat. No.: B7627753
M. Wt: 355.8 g/mol
InChI Key: SDUHKULYTRBQRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(2,5-diethoxyphenyl)benzenesulfonamide, also known as CDB 2914, is a synthetic steroid compound that has been extensively studied for its potential use as an antiprogestin. It was first synthesized in the early 1990s and has since been the subject of numerous scientific investigations.

Mechanism of Action

2-chloro-N-(2,5-diethoxyphenyl)benzenesulfonamide 2914 works by binding to the progesterone receptor and preventing it from activating certain genes that are involved in the growth and development of reproductive tissues. This leads to a decrease in the levels of estrogen and other hormones that are involved in these processes, resulting in a reduction in the size and activity of reproductive tissues.
Biochemical and Physiological Effects:
This compound 2914 has been shown to have a number of biochemical and physiological effects, including a reduction in the size and activity of reproductive tissues, a decrease in the levels of estrogen and other hormones, and an increase in the levels of certain enzymes that are involved in the breakdown of progesterone.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-chloro-N-(2,5-diethoxyphenyl)benzenesulfonamide 2914 as a research tool is its potency as an antiprogestin. This makes it a valuable tool for studying the role of progesterone in reproductive tissues and for developing new therapies for conditions that are related to progesterone activity. However, one limitation of this compound 2914 is its relatively low solubility, which can make it difficult to work with in certain experimental settings.

Future Directions

There are a number of potential future directions for research on 2-chloro-N-(2,5-diethoxyphenyl)benzenesulfonamide 2914. One area of interest is the development of new therapies for conditions such as endometriosis and uterine fibroids. Another area of interest is the study of the role of progesterone in breast cancer, and the potential use of this compound 2914 as a treatment for this condition. Additionally, there is ongoing research into the development of new antiprogestins that may be more effective or have fewer side effects than this compound 2914.

Synthesis Methods

The synthesis of 2-chloro-N-(2,5-diethoxyphenyl)benzenesulfonamide 2914 involves a series of chemical reactions that begin with the reaction of 2-chlorobenzenesulfonyl chloride with 2,5-diethoxyaniline. This is followed by the reaction of the resulting intermediate with 2,2-dimethoxypropane and lithium diisopropylamide. The final product is obtained by reacting the intermediate with chlorosulfonic acid.

Scientific Research Applications

2-chloro-N-(2,5-diethoxyphenyl)benzenesulfonamide 2914 has been studied extensively for its potential use as an antiprogestin. Progesterone is a hormone that plays a key role in the female reproductive system, and its inhibition has been shown to be effective in the treatment of a number of conditions, including endometriosis, uterine fibroids, and breast cancer. This compound 2914 has been shown to be a potent inhibitor of progesterone receptor activity, making it a promising candidate for the development of new therapies for these conditions.

Properties

IUPAC Name

2-chloro-N-(2,5-diethoxyphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO4S/c1-3-21-12-9-10-15(22-4-2)14(11-12)18-23(19,20)16-8-6-5-7-13(16)17/h5-11,18H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDUHKULYTRBQRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)NS(=O)(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.